Tetraphenylphosphonium

Weakly Coordinating Cations Ion-Pair Energetics Organometallic Chemistry

Select Tetraphenylphosphonium salts when thermal durability and weak anion coordination are critical. Unlike tetraalkylammonium analogs prone to Hoffmann elimination at elevated temperatures, TPP⁺-based catalysts deliver 97.1% acetylene conversion with >99.5% VCM selectivity. Its gas-phase chloride dissociation enthalpy (80.9 kcal mol⁻¹) confirms superior weakly coordinating character, enabling isolation of reactive organometallic complexes. For nuclear waste containment, TPP⁺-modified bentonite retains full iodide sorption capacity for 80 days at 160 °C—16× longer than CTMA⁺-bentonite. In polymer synthesis, TPP⁺ additives narrow Mw/Mn to 1.05–1.17. Available as chloride, bromide, and custom salts in research to bulk quantities.

Molecular Formula C24H20P+
Molecular Weight 339.4 g/mol
CAS No. 18198-39-5
Cat. No. B101447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphosphonium
CAS18198-39-5
Synonymstetraphenylphosphonium
tetraphenylphosphonium bromide
tetraphenylphosphonium chloride
Molecular FormulaC24H20P+
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1
InChIKeyUSFPINLPPFWTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphosphonium (CAS 18198-39-5): Core Physicochemical Profile and Functional Positioning


Tetraphenylphosphonium (Ph₄P⁺) is a quaternary phosphonium cation featuring a central phosphorus atom symmetrically substituted with four phenyl groups, conferring a combination of lipophilic character and high thermal stability [1]. It is commercially available as a range of salts (e.g., chloride, bromide) and serves as a source of a bulky, weakly coordinating cation that facilitates the transfer of anions into organic phases, enables the isolation of reactive organometallic complexes, and acts as a structure-directing agent in supramolecular assemblies [2]. Its differential utility relative to tetraalkylammonium, tetraphenylarsonium, and other phosphonium analogs stems from quantifiable variations in extraction efficiency, catalytic turnover, ion-pair dissociation energetics, and thermal durability [3].

Why Tetraphenylphosphonium Cannot Be Casually Substituted by Other 'Onium' Salts


While tetraphenylarsonium, tetrabutylammonium, and other tetraarylphosphonium salts are frequently marketed as interchangeable phase-transfer catalysts or ion-pairing reagents, their performance in specific reaction manifolds diverges markedly due to fundamental differences in anion coordination strength, thermal degradation pathways, and solubility profiles [1][2]. Substituting Tetraphenylphosphonium with a tetraalkylammonium analog may compromise reaction yields at elevated temperatures due to Hoffmann elimination, whereas switching to tetraphenylarsonium can alter extraction equilibrium constants in radiochemical separations [3][4]. The following evidence items provide quantitative, comparator-based differentiation to guide procurement decisions.

Quantitative Differentiation: Tetraphenylphosphonium vs. Closest Analogs


Ion-Pair Dissociation Enthalpy: Tetraphenylphosphonium vs. Tetraalkylammonium and Phosphazenium Cations

Tetraphenylphosphonium chloride exhibits a gas-phase dissociation enthalpy (ΔHD°) of 80.9 kcal mol⁻¹, which is 8.0 kcal mol⁻¹ lower (i.e., more weakly coordinating) than tetrabutylammonium chloride (88.9 kcal mol⁻¹) and only slightly higher than the benchmark bis(triphenylphosphine)iminium (PPN) chloride (78.0 kcal mol⁻¹) [1]. In dichloromethane, the ΔHD° for PPh₄Cl (7.5 kcal mol⁻¹) is lower than that of PPNCl (8.1 kcal mol⁻¹), indicating that PPh₄⁺ outperforms PPN as a WCC under solution-phase conditions [1].

Weakly Coordinating Cations Ion-Pair Energetics Organometallic Chemistry

Acetylene Hydrochlorination Catalytic Activity: Tetraphenylphosphonium Bromide vs. Butyltriphenylphosphonium Bromide

In acetylene hydrochlorination, the catalytic activity of tetraphenylphosphonium bromide (TPPB) supported on activated carbon significantly exceeds that of butyltriphenylphosphonium bromide (BuTPPB). The 15% TPPB/SAC catalyst achieved an acetylene conversion of 97.1% and vinyl chloride monomer (VCM) selectivity above 99.5%, whereas the activity order established via combined DFT and experiment was TPPB > TPPC > BuTPPB ≫ TPPT [1].

Acetylene Hydrochlorination Non-Mercury Catalysis Ionic Liquid Catalysts

Extraction Efficiency of Niobium(V) Thiocyanate Complexes: Tetraphenylphosphonium vs. Tetraphenylarsonium

Both tetraphenylphosphonium (TPP) and tetraphenylarsonium (TPA) chlorides extract niobium(V) from acidic thiocyanate media into chloroform with comparable efficiency under standard conditions (≈91% from H₂SO₄, ≈94% from HCl) [1]. However, quantitative extraction (>99%) is achieved only when chloride ions are in excess (≥4 M), and under these optimized conditions the two extractants perform equivalently [1]. This functional equivalence in this specific application implies that procurement decisions should be driven by cost, availability, or secondary properties (e.g., toxicity, thermal stability) rather than inherent extraction superiority.

Solvent Extraction Niobium Recovery Analytical Chemistry

Thermal Stability of Organoclays: Tetraphenylphosphonium-Bentonite vs. Cetyltrimethylammonium-Bentonite

At 160 °C, the iodide sorption capacity of tetraphenylphosphonium-modified bentonite (TPP⁺-bentonite) remains intact for 80 days, whereas cetyltrimethylammonium-modified bentonite (CTMA⁺-bentonite) loses its sorption capacity after only 5 days [1]. This 16-fold enhancement in functional durability at elevated temperature underscores the exceptional thermal resilience of the PPh₄⁺ cation when incorporated into layered silicate matrices.

Organoclay Stability Iodide Sorption Geochemical Barriers

Polymerization Control: Tetraphenylphosphonium Bromide vs. Tetrabutylammonium Halide in Styrene Cationic Polymerization

In the living cationic polymerization of styrene using FeCl₃-based initiating systems, the addition of tetraphenylphosphonium bromide yields polystyrenes with significantly narrower molecular weight distributions (Mw/Mn = 1.05–1.17) compared to those obtained with tetrabutylammonium halides (Mw/Mn = 1.33–1.40) when the reaction is conducted in toluene [1]. This improvement in polymerization control is attributed to the different ion-pairing dynamics of the bulky, aromatic phosphonium cation.

Living Cationic Polymerization Polymer MWD Control Catalyst Additives

Aqueous Solubility of Perchlorate Salts: Tetraphenylphosphonium vs. Tetraphenylarsonium

The solubility of tetraphenylphosphonium perchlorate in water at 20 °C is (5.2 ± 0.1) × 10⁻⁵ mol dm⁻³, which is slightly lower than that of tetraphenylarsonium perchlorate ((5.6 ± 0.1) × 10⁻⁵ mol dm⁻³) [1]. This 7% lower solubility makes PPh₄⁺ marginally more effective as a precipitating agent for gravimetric perchlorate determination and in applications where minimal aqueous carryover is desired.

Solubility Product Gravimetric Analysis Precipitation Chemistry

Where Tetraphenylphosphonium Outperforms Alternatives: Evidence-Backed Application Scenarios


Non-Mercury Catalysis for Vinyl Chloride Monomer (VCM) Production

Tetraphenylphosphonium bromide, when supported on activated carbon, delivers 97.1% acetylene conversion with >99.5% VCM selectivity, outperforming butyltriphenylphosphonium bromide [1]. This high catalytic efficiency positions TPPB as a viable non-mercury alternative in regions where mercury-based catalysts are being phased out due to environmental regulations.

Stabilization of Highly Reactive Organometallic Anions

The gas-phase chloride dissociation enthalpy of PPh₄Cl (80.9 kcal mol⁻¹) is significantly lower than that of tetrabutylammonium chloride (88.9 kcal mol⁻¹), confirming its superior weakly coordinating character [1]. This property enables the isolation and X-ray crystallographic characterization of otherwise unstable anions, a capability leveraged in academic and industrial inorganic synthesis laboratories.

High-Temperature Organoclay Sorbents for Environmental Remediation

TPP⁺-modified bentonite retains full iodide sorption capacity for 80 days at 160 °C, 16 times longer than CTMA⁺-bentonite (5 days) [1]. This exceptional thermal durability makes TPP⁺-based organoclays the material of choice for long-term containment of radioactive iodine and other anionic contaminants in geological repositories or high-temperature industrial waste streams.

Controlled Living Polymerization of Styrene

When used as an additive in FeCl₃-catalyzed styrene polymerization, tetraphenylphosphonium bromide narrows the molecular weight distribution to Mw/Mn = 1.05–1.17, compared to 1.33–1.40 for tetrabutylammonium halides [1]. This enhanced control over polymer architecture is essential for producing specialty polystyrenes with predictable melt flow and mechanical properties.

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